N-methyl-2-(pyridin-2-ylsulfanyl)acetamide
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Overview
Description
N-methyl-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound that belongs to the class of acetamides It features a pyridine ring substituted with a sulfanyl group at the 2-position and an acetamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(pyridin-2-ylsulfanyl)acetamide typically involves the reaction of 2-mercaptopyridine with N-methylacetamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or reduce the pyridine ring.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the acetamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives or desulfurized products.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-methyl-2-(pyridin-2-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-methyl-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity. The acetamide group can form hydrogen bonds with polar residues, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(pyridin-3-ylsulfanyl)acetamide
- N-methyl-2-(pyridin-4-ylsulfanyl)acetamide
- N-methyl-2-(pyridin-2-yl)acetamide
Uniqueness
N-methyl-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the specific positioning of the sulfanyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the sulfanyl group at the 2-position allows for specific interactions with molecular targets that may not be possible with other positional isomers. This unique structural feature can be exploited in the design of new compounds with enhanced properties for various applications.
Properties
IUPAC Name |
N-methyl-2-pyridin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-9-7(11)6-12-8-4-2-3-5-10-8/h2-5H,6H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKZAADQUPJDJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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